3-cyclopentyl-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}propanamide
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Description
“3-cyclopentyl-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}propanamide” is a compound used for scientific research . It is also known by registry numbers ZINC000005674445 .
Molecular Structure Analysis
The molecular formula of this compound is C20H28N2O4 . It has an average mass of 360.447 Da and a monoisotopic mass of 360.204895 Da . For a detailed structural analysis, techniques like X-ray crystallography, NMR spectroscopy, and computational methods can be used .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include parameters like melting point, boiling point, density, etc . Unfortunately, these specific details for “this compound” are not available in the current resources.Future Directions
Properties
IUPAC Name |
3-cyclopentyl-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c23-19(10-7-16-3-1-2-4-16)21-18-8-5-17(6-9-18)15-20(24)22-11-13-25-14-12-22/h5-6,8-9,16H,1-4,7,10-15H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUQBUXEVMUFQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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